Methyl 4-(1H-indol-2-yl)benzoate
Overview
Description
Methyl 4-(1H-indol-2-yl)benzoate is a compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of an indole moiety attached to a benzoate ester, making it an interesting subject for various scientific studies.
Mechanism of Action
Target of Action
Methyl 4-(1H-indol-2-yl)benzoate is a derivative of indole, a significant heterocyclic system found in many bioactive aromatic compounds . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For instance, they can inhibit the replication of viruses, reduce inflammation, inhibit the growth of cancer cells, and more . .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they can have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1H-indol-2-yl)benzoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1H-indol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-(1H-indol-2-yl)benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
- Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
Uniqueness
Methyl 4-(1H-indol-2-yl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole moiety with a benzoate ester makes it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 4-(1H-indol-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)12-8-6-11(7-9-12)15-10-13-4-2-3-5-14(13)17-15/h2-10,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPCCNBTEKIKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466962 | |
Record name | Methyl 4-(1H-indol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485321-10-6 | |
Record name | Methyl 4-(1H-indol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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